(s)-alpha,alpha-Diphenylmethylprolinol
CAS No.: 110529-22-1; 1902258-10-9
Cat. No.: VC5401739
Molecular Formula: C18H21NO
Molecular Weight: 267.372
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 110529-22-1; 1902258-10-9 |
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Molecular Formula | C18H21NO |
Molecular Weight | 267.372 |
IUPAC Name | (1S)-2,2-diphenyl-1-pyrrolidin-2-ylethanol |
Standard InChI | InChI=1S/C18H21NO/c20-18(16-12-7-13-19-16)17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16-20H,7,12-13H2/t16?,18-/m1/s1 |
Standard InChI Key | VSYNDOLFWJVQNK-UHUGOGIASA-N |
SMILES | C1CC(NC1)C(C(C2=CC=CC=C2)C3=CC=CC=C3)O |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The molecular formula of (S)-α,α-diphenylmethylprolinol is C₁₈H₂₁NO (molecular weight: 267.4 g/mol) . The core structure consists of a pyrrolidine ring substituted at the 2-position with a diphenylmethanol group. The stereogenic center at the C2 position of the pyrrolidine ring confers the (S)-configuration, which is critical for its enantioselective properties .
Key Structural Attributes:
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Pyrrolidine Backbone: Adopts a puckered conformation, as confirmed by X-ray crystallography .
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Diphenylmethanol Moiety: The two phenyl groups create a sterically demanding environment, while the hydroxyl group participates in hydrogen bonding .
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Chirality: The (S)-configuration ensures optimal spatial arrangement for asymmetric induction .
Crystallographic Data
Single-crystal X-ray diffraction analysis reveals an orthorhombic crystal system with space group P2₁2₁2₁ and unit cell parameters:
The crystal packing is stabilized by intramolecular hydrogen bonds (O–H⋯N) and π-π interactions between phenyl groups (centroid distance: 3.68–3.72 Å) .
Synthesis and Optimization
Synthetic Route
(S)-α,α-Diphenylmethylprolinol is synthesized from L-proline in three steps :
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Amino Group Protection: L-proline is protected with an ethoxycarbonyl (EOC) group under mild alkaline conditions (K₂CO₃/MeOH).
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Grignard Addition: The protected proline reacts with phenylmagnesium bromide to form a diphenylmethanol intermediate.
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Deprotection: Removal of the EOC group using KOH/MeOH yields the final product.
Process Optimization
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Temperature Control: Maintaining reflux during deprotection minimizes side reactions .
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Solvent Selection: Petroleum ether facilitates crystallization, yielding a white solid with a melting point of 74–76°C .
Applications in Asymmetric Catalysis
Enantioselective Reductions
(S)-α,α-Diphenylmethylprolinol forms spiroborate esters with catecholborane, which catalyze the borane reduction of ketones to alcohols with high enantiomeric excess (e.g., 92% ee for acetophenone reduction) .
Example Reaction:
\text{Acetophenone} + \text{BH}_3\text{·THF} \xrightarrow{\text{DPPM Catalyst}} (R)\text{-1-Phenylethanol (92% ee)}
Diethylzinc Additions
When supported on mesoporous SBA-15 silica, the catalyst promotes the addition of diethylzinc to benzaldehyde, yielding (S)-1-phenylpropanol with 85% ee .
Diels-Alder Reactions
The compound serves as a chiral auxiliary in Diels-Alder reactions, enhancing endo selectivity and enantioselectivity (up to 95:5 er) .
Physicochemical Properties
Spectral Data
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¹H NMR (300 MHz, CDCl₃): δ 7.35–7.20 (m, 10H, Ph), 4.15 (s, 1H, OH), 3.80–3.60 (m, 1H, CH-N), 2.90–2.70 (m, 2H, pyrrolidine), 2.40 (s, 3H, N–CH₃) .
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Optical Rotation: [α]²⁵_D = −57.1° (c = 1.11, CHCl₃) ; [α]²⁰_D = −67° (c = 3, CHCl₃) .
Thermal Stability
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